Molecular Weight and Lipophilicity vs. Des-Methyl Analog
The target compound (C11H19N3, MW 193.29) carries one additional methyl group compared to N-(1H-imidazol-2-ylmethyl)cyclohexanamine (C10H17N3, MW 179.26). This methyl substitution increases the molecular weight by 14.03 g/mol (7.8% increase) and adds a stereogenic center at the cyclohexane 2-position . Based on fragment-based logP calculations, the added methylene unit is predicted to increase logP by approximately 0.5 units, which can meaningfully alter passive membrane permeability and metabolic stability profiles .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 193.29 g/mol, C11H19N3 |
| Comparator Or Baseline | N-(1H-imidazol-2-ylmethyl)cyclohexanamine: 179.26 g/mol, C10H17N3 |
| Quantified Difference | +14.03 g/mol (+7.8%); presence of one additional chiral center |
| Conditions | Standard molecular formula calculation |
Why This Matters
The molecular weight difference and added stereochemistry directly impact solubility, permeability, and target-binding entropy, making the target compound a distinct chemical entity for SAR studies rather than an interchangeable analog.
